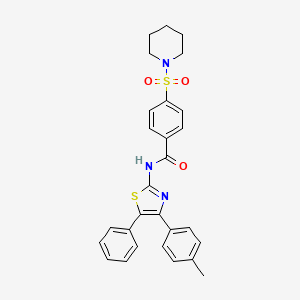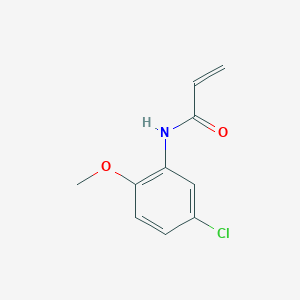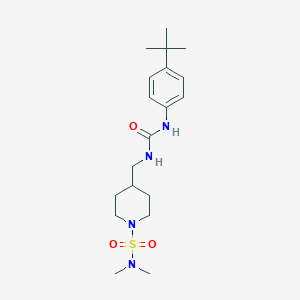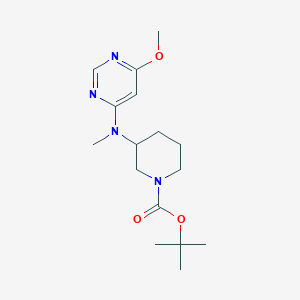![molecular formula C12H8ClF2N3S B2373866 7-[Chloro(difluoro)methyl]-5-methyl-3-(2-thienyl)pyrazolo[1,5-a]pyrimidine CAS No. 692733-12-3](/img/structure/B2373866.png)
7-[Chloro(difluoro)methyl]-5-methyl-3-(2-thienyl)pyrazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“7-[Chloro(difluoro)methyl]-5-methyl-3-(2-thienyl)pyrazolo[1,5-a]pyrimidine” is a novel compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields of research and industry. It has a molecular formula of C19H19ClF2N4OS, an average mass of 424.895 Da, and a monoisotopic mass of 424.093628 Da .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been reported in several studies. For instance, a copper-catalyzed approach was used to synthesize a wide range of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines . This strategy involved the use of various 7-O-propargylated pyrazolo[1,5-a]pyrimidines and 1-azidoglycosides .Molecular Structure Analysis
The molecular structure of “7-[Chloro(difluoro)methyl]-5-methyl-3-(2-thienyl)pyrazolo[1,5-a]pyrimidine” includes several key features. It has 5 hydrogen bond acceptors, no hydrogen bond donors, and 3 freely rotating bonds . The compound also has a molar refractivity of 107.1±0.5 cm3, a polar surface area of 79 Å2, and a polarizability of 42.5±0.5 10-24 cm3 .Chemical Reactions Analysis
The chemical reactions involving pyrazolo[1,5-a]pyrimidine derivatives are diverse. In one study, a Cu(I) catalyzed 1,3 dipolar cycloaddition reaction was used with synthesized glycone and aglycone intermediates to transform designed triazole-linked pyrazolo[1,5-a]pyrimidine-based glycohybrids .Physical And Chemical Properties Analysis
The compound has a density of 1.5±0.1 g/cm3, a surface tension of 50.2±7.0 dyne/cm, and a molar volume of 285.8±7.0 cm3 . It also has an ACD/LogP of 3.31 and an ACD/LogD (pH 7.4) of 3.87 .Aplicaciones Científicas De Investigación
Cancer Therapeutics
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a promising candidate for cancer treatment. Researchers have explored its potential as a selective protein inhibitor, which could play a crucial role in targeted therapies. The compound’s small size, efficient synthetic approaches, and fluorescence properties make it an attractive option for drug development .
Psychopharmacology
The 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines family, synthesized from appropriate methyl ketones, has shown psychopharmacological activity. Further investigations into its mechanism of action and potential therapeutic applications are ongoing .
Lipid Droplet Biomarkers
Recent studies by Professor Jian-Feng Ge’s group revealed an interesting application of this compound as a lipid droplet biomarker. By combining its photophysical properties with biological activities, researchers successfully used it to distinguish lipid droplets in HeLa cells (cancer cells) and L929 cells (normal cells). This versatility highlights its potential in cell imaging and diagnostics .
Anticancer Properties
The pyrazolo[1,5-a]pyrimidine scaffold has demonstrated anticancer activity. Researchers are investigating its effects on cancer cell proliferation, apoptosis, and metastasis. Understanding its molecular targets and pathways could lead to novel therapeutic strategies .
Selective Protein Inhibition
Due to its exceptional properties, including selective protein inhibition, this compound holds promise in drug discovery. Researchers are exploring its interactions with specific proteins and their impact on cellular processes .
Other Applications
Beyond cancer and psychopharmacology, the compound’s unique structure may find applications in other areas, such as enzyme inhibition, antimicrobial activity, or even material science. Ongoing research aims to uncover additional uses .
Direcciones Futuras
The future directions for “7-[Chloro(difluoro)methyl]-5-methyl-3-(2-thienyl)pyrazolo[1,5-a]pyrimidine” could involve further exploration of its potential applications in various fields of research and industry. Additionally, more studies could be conducted to understand its mechanism of action and to develop efficient synthesis methods .
Propiedades
IUPAC Name |
7-[chloro(difluoro)methyl]-5-methyl-3-thiophen-2-ylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF2N3S/c1-7-5-10(12(13,14)15)18-11(17-7)8(6-16-18)9-3-2-4-19-9/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPCYLOBPSZRNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)C(F)(F)Cl)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF2N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-Chlorophenyl)-3-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)urea](/img/structure/B2373783.png)



![(Z)-methyl 2-(6-acetamido-2-((4-(N-butyl-N-methylsulfamoyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2373791.png)
![(1S,7S,8R)-Bicyclo[5.2.0]nonane-8-carboxylic acid](/img/structure/B2373793.png)
![N-[2-(dimethylamino)ethyl]-1-[3-(phenylthio)pyrazin-2-yl]piperidine-4-carboxamide](/img/structure/B2373794.png)


![1,6,7-Trimethyl-3-(1-methyl-2-oxopropyl)-8-(2-phenylethyl)-1,3,5-trihydro-4-im idazolino[1,2-h]purine-2,4-dione](/img/structure/B2373799.png)

![2-(benzylthio)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B2373803.png)
![4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B2373805.png)
